molecular formula C14H29N6O10P3 B585408 Adefovir Diphosphate Triethylamine Salt CAS No. 1346598-45-5

Adefovir Diphosphate Triethylamine Salt

Cat. No. B585408
CAS RN: 1346598-45-5
M. Wt: 534.339
InChI Key: CMMZUURGSBCDLQ-UHFFFAOYSA-N
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Description

Adefovir Diphosphate Triethylamine Salt is a labelled metabolite of Adefovir . Adefovir is an antiviral drug used for the treatment of infections caused by the hepatitis B virus .


Synthesis Analysis

An improved synthesis of the antiviral drug Adefovir has been presented. The synthesis process involves the use of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions .


Molecular Structure Analysis

The molecular formula of Adefovir Diphosphate Triethylamine Salt is C14H29N6O10P3 . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .


Chemical Reactions Analysis

The synthesis of Adefovir involves a systematic study that led to the identification of an iodide reagent. This reagent affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions .


Physical And Chemical Properties Analysis

Adefovir Diphosphate Triethylamine Salt has a molecular weight of 534.34 g/mol. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 15. It has a rotatable bond count of 12 .

Mechanism of Action

Adefovir works by blocking reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body .

Future Directions

The development of new prodrugs of current antiretrovirals remains an important field of study. The efficacy of investigational prodrug strategies is typically measured by derivatising proven therapeutics such as Adefovir and comparing the properties of the resulting compounds to the parent substrate .

properties

{ "Design of Synthesis Pathway": "The synthesis of Adefovir Diphosphate Triethylamine Salt can be achieved through a multi-step process involving the conversion of Adefovir into its diphosphate form followed by reaction with triethylamine.", "Starting Materials": [ "Adefovir", "Phosphoric acid", "Triethylamine", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Adefovir is converted to its monophosphate form by reaction with phosphoric acid in diethyl ether at 0-5°C.", "Step 2: The monophosphate is then converted to the diphosphate form by reaction with sodium hydroxide in methanol.", "Step 3: The diphosphate is then reacted with triethylamine in chloroform to form Adefovir Diphosphate Triethylamine Salt.", "Step 4: The product is purified by crystallization from water." ] }

CAS RN

1346598-45-5

Product Name

Adefovir Diphosphate Triethylamine Salt

Molecular Formula

C14H29N6O10P3

Molecular Weight

534.339

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3

InChI Key

CMMZUURGSBCDLQ-UHFFFAOYSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O

synonyms

Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic Acid;  Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]_x000B_phosphonic Acid;  PMEA Diphosphate; 

Origin of Product

United States

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